H-THR-GLN-OH

Beschreibung

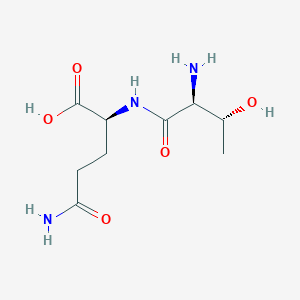

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-[(2-amino-3-hydroxybutanoyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c1-4(13)7(11)8(15)12-5(9(16)17)2-3-6(10)14/h4-5,7,13H,2-3,11H2,1H3,(H2,10,14)(H,12,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUHENPAEMNGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCC(=O)N)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394356 | |

| Record name | Thr-Gln | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96337-79-0 | |

| Record name | Thr-Gln | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for H Thr Gln Oh and Its Analogues

Chemical Synthesis Approaches for Dipeptides

Chemical synthesis of dipeptides like H-THR-GLN-OH involves a series of controlled reactions to form a peptide bond between the constituent amino acids, threonine (Thr) and glutamine (Gln). researchgate.net This process necessitates the use of protecting groups to prevent unwanted side reactions and ensure the correct sequence. researchgate.netjpt.com

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for assembling peptides, including this compound. creative-peptides.com In this method, the C-terminal amino acid (in this case, Glutamine) is anchored to a solid support, typically a polymer resin, and the peptide chain is elongated by sequentially adding protected amino acids. masterorganicchemistry.combiosynth.com

The selection of protecting groups is critical in SPPS to ensure that the correct peptide bond is formed and to prevent unwanted reactions at the reactive side chains of the amino acids. jpt.com The two most common strategies are based on the use of the 9-fluorenylmethoxycarbonyl (Fmoc) or the tert-butoxycarbonyl (Boc) group for temporary protection of the α-amino group of the incoming amino acid. thermofisher.compeptide.com

Fmoc/tBu Strategy: This is the most prevalent approach in modern SPPS. masterorganicchemistry.comiris-biotech.de The N-terminal α-amino group is protected by the base-labile Fmoc group, while the side chains of reactive amino acids are protected by acid-labile groups like tert-butyl (tBu). thermofisher.comiris-biotech.de For the synthesis of this compound, Fmoc-Thr(tBu)-OH and Fmoc-Gln(Trt)-OH would be common building blocks. rsc.orgpeptide.com The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). masterorganicchemistry.compeptide.com The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is accomplished with a strong acid, such as trifluoroacetic acid (TFA). thermofisher.comsigmaaldrich.com The use of the trityl (Trt) group for the side chain of glutamine helps to prevent dehydration of the amide during activation. peptide.com

Boc/Bzl Strategy: This earlier method employs the acid-labile Boc group for Nα-protection and typically benzyl (B1604629) (Bzl)-based groups for side-chain protection. masterorganicchemistry.compeptide.com Deprotection of the Boc group is achieved with a moderately strong acid like TFA. thermofisher.com A key difference is that the final cleavage from the resin requires a very strong and hazardous acid, such as hydrogen fluoride (B91410) (HF). masterorganicchemistry.comthermofisher.com While less common now, Boc chemistry can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation. peptide.com

| Strategy | Nα-Protecting Group | Nα-Deprotection Condition | Side-Chain Protection | Final Cleavage | Advantages | Disadvantages |

| Fmoc/tBu | Fmoc (base-labile) | Mild base (e.g., Piperidine) masterorganicchemistry.compeptide.com | tBu type (acid-labile) thermofisher.com | Mild acid (e.g., TFA) thermofisher.com | Milder conditions, higher quality and yield. thermofisher.com | --- |

| Boc/Bzl | Boc (acid-labile) | Moderate acid (e.g., TFA) thermofisher.com | Bzl type | Strong acid (e.g., HF) masterorganicchemistry.comthermofisher.com | Can be better for hydrophobic/aggregating sequences. peptide.com | Harsh final cleavage, use of toxic HF. masterorganicchemistry.comiris-biotech.de |

The formation of the peptide bond between the activated carboxylic acid of the incoming amino acid and the free amine of the resin-bound peptide is a critical step. The choice of coupling reagent and reaction conditions significantly impacts the efficiency and purity of the final peptide. creative-peptides.comjpt.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are effective but can cause side reactions like dehydration of asparagine and glutamine residues. peptide.com To suppress racemization and improve efficiency, they are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). creative-peptides.compeptide.com

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. issuu.comglobalresearchonline.net

Uronium/Aminium Salts: This class includes highly reactive and popular reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). creative-peptides.compeptide.com HATU is often used for coupling amino acids during SPPS. rsc.org

Optimization of reaction conditions also involves the choice of solvent. Dimethylformamide (DMF) is a common solvent, but for difficult sequences prone to aggregation, mixtures like DMSO/DMF or the use of N-methylpyrrolidone (NMP) can be beneficial. creative-peptides.comrsc.org Temperature control can also be used to improve purity for certain sequences. gyrosproteintechnologies.com Strategies like "double coupling," where the coupling reaction is performed twice, can be employed to ensure complete reaction for difficult couplings. gyrosproteintechnologies.com

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC peptide.com | Often used with additives (HOBt, HOAt) to reduce racemization. creative-peptides.compeptide.com DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP peptide.comissuu.com | Highly efficient and rapid coupling. globalresearchonline.net PyAOP is effective for coupling N-methylated amino acids. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU creative-peptides.compeptide.com | Very efficient with low racemization, especially when HOBt is added. peptide.com Widely used in automated synthesis. |

Peptide chain aggregation on the solid support is a significant challenge, particularly for hydrophobic sequences, which can lead to incomplete reactions and low yields. peptide.commblintl.com Several techniques have been developed to disrupt the hydrogen bonding that causes aggregation. peptide.com

Solvent and Additive Strategies: Switching to more polar solvents like N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt aggregation. rsc.orgpeptide.com The use of chaotropic salts or nonionic detergents can also be effective. peptide.com

Microwave-Assisted Synthesis: Applying microwave irradiation can accelerate coupling reactions and reduce aggregation by providing energy to disrupt intermolecular interactions. mblintl.com

Backbone Protection and Modifying Groups: Introducing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent hydrogen bond formation. peptide.com The incorporation of pseudoproline dipeptides, which are derived from serine or threonine, introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that lead to aggregation. chempep.com

Optimization of Coupling Reagents and Reaction Conditions

Solution-Phase Peptide Synthesis Techniques for this compound Production

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods for longer peptides, is a viable and sometimes preferred method for the production of short peptides like this compound. creative-peptides.comed.gov This classical approach involves carrying out all reactions in a suitable solvent system. creative-peptides.com

The fundamental steps are similar to SPPS, involving the protection of functional groups, activation of the carboxyl group, formation of the peptide bond, and subsequent deprotection. researchgate.net A key difference is the need for purification of the intermediate product after each coupling step. researchgate.net Recent advancements have focused on improving the efficiency of solution-phase synthesis. For instance, the use of titanium tetrachloride (TiCl4) as a condensing agent, combined with microwave irradiation, has been shown to synthesize dipeptides in short reaction times with high yields. mdpi.comnih.gov This method is compatible with various protecting groups and amino acid side chains. mdpi.com

Chemoenzymatic and Enzymatic Synthesis Routes for Dipeptides

Chemoenzymatic and fully enzymatic methods offer greener and more specific alternatives to purely chemical synthesis. researchgate.net

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps. researchgate.net It typically involves using an enzyme to catalyze the peptide bond formation between amino acids where at least one has a protecting group. researchgate.net Hydrolases like proteases are often used, as they can catalyze not only the hydrolysis of peptide bonds but also their formation under specific conditions. researchgate.netnih.gov Adenylation domains from nonribosomal peptide synthetases (NRPS) can also be used to activate an amino acid, which then reacts with another amino acid to form a dipeptide. d-nb.infoasm.org This method offers high stereoselectivity, avoiding the need for complex purification to remove unwanted isomers. nih.gov

Enzymatic Synthesis: This route utilizes enzymes to form the peptide bond between unprotected amino acids. researchgate.net For example, the L-amino acid ligase TabS from Pseudomonas syringae has been shown to synthesize L-glutaminyl-L-threonine (Gln-Thr) with high selectivity and a yield of approximately 96%. nih.gov This enzyme demonstrated high specificity, not producing the reverse sequence (Thr-Gln). nih.gov Such enzymatic methods avoid the multiple protection and deprotection steps required in chemical synthesis, reducing waste and cost. researchgate.net

Enzyme Selection and Engineering for Threonyl-Glutamine Bond Formation

The enzymatic synthesis of the dipeptide this compound (Threonyl-Glutamine) presents a significant challenge due to the high substrate specificity of the enzymes typically employed for peptide bond formation. The selection of an appropriate enzyme is paramount, and in many cases, engineering of the selected biocatalyst is necessary to achieve the desired activity and selectivity for the specific amino acid pair, threonine (Thr) and glutamine (Gln).

L-amino acid ligases (LALs) are a promising class of enzymes for dipeptide synthesis as they catalyze the formation of a peptide bond between two unprotected L-amino acids in an ATP-dependent manner. mdpi.comsci-hub.se However, their substrate specificity can be a limiting factor. For instance, the L-amino acid ligase TabS from Pseudomonas syringae has been shown to be highly effective in synthesizing L-glutaminyl-L-threonine (Gln-Thr) with a remarkable yield of approximately 96%. asm.orgresearchgate.net This enzyme exhibits strict regioselectivity, strongly favoring glutamine as the N-terminal substrate and threonine as the C-terminal substrate. asm.orgresearchgate.net Crucially, the synthesis of the reverse dipeptide, this compound, was not detected in this reaction, highlighting the inherent challenge in using native TabS for this purpose. asm.orgresearchgate.net

This stringent specificity necessitates enzyme engineering to alter the substrate-binding pockets to accommodate threonine at the N-terminal position and glutamine at the C-terminal position. Site-directed mutagenesis is a key strategy in this endeavor. By identifying the amino acid residues that form the N- and C-terminal binding pockets, mutations can be introduced to modify the size, charge, and hydrophobicity of these pockets. For example, research on the LAL RizA from Bacillus subtilis involved mutating residues in both the C-terminal and N-terminal binding pockets to alter its substrate preference. mdpi.com A similar approach could be applied to a suitable LAL scaffold to engineer a variant capable of synthesizing this compound. The selection of an appropriate parent enzyme for engineering is critical; an enzyme with some initial, albeit low, activity towards threonine as an N-terminal substrate and glutamine as a C-terminal substrate would be an ideal starting point.

Another class of enzymes, proteases, can be used in their reverse reaction mode for kinetically controlled peptide synthesis. mdpi.commdpi.com For instance, α-chymotrypsin has been shown to catalyze peptide synthesis in frozen aqueous solutions, with both glutamine and threonine acting as efficient nucleophiles (acyl acceptors). core.ac.uk This suggests that under specific reaction conditions, proteases could potentially be used to form the threonyl-glutamine bond. However, protease-catalyzed synthesis often faces challenges such as competing hydrolysis of the product and the need for N- and C-terminal protecting groups on the amino acid substrates, which adds complexity to the process. mdpi.commdpi.com

Non-ribosomal peptide synthetases (NRPSs) represent another avenue for dipeptide synthesis. mdpi.comresearchgate.net The adenylation (A) domains of NRPSs are responsible for recognizing and activating specific amino acids. researchgate.net It is conceivable that through domain swapping or engineering of the A-domain's substrate-binding pocket, an NRPS module could be designed to specifically activate threonine and catalyze its ligation to glutamine.

Biocatalytic Efficiency and Substrate Specificity in Dipeptide Synthesis

The biocatalytic efficiency and substrate specificity are critical parameters in the enzymatic synthesis of dipeptides like this compound. These factors determine the reaction rate, yield, and purity of the final product.

Biocatalytic Efficiency: The efficiency of an enzymatic reaction is often described by its kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A low Km value indicates a high affinity of the enzyme for its substrate, while a high Vmax signifies a high catalytic rate. In the case of the highly efficient synthesis of Gln-Thr by TabS, the apparent Km values for Gln, Thr, and ATP were determined to be 70.4 ± 2.3 mM, 2.0 ± 0.4 mM, and 2.5 ± 0.3 mM, respectively, with a Vmax of 728.8 ± 21.5 nmol · min−1 · mg protein−1. asm.orgresearchgate.net For a hypothetical engineered enzyme for this compound synthesis, the goal would be to achieve low Km values for both threonine and glutamine (in their respective N- and C-terminal roles) and a high Vmax to ensure an efficient and economically viable process.

Substrate Specificity: As demonstrated by the TabS enzyme, substrate specificity is a double-edged sword. While it ensures the production of a single, desired product with high purity (e.g., Gln-Thr without the formation of Gln-Gln or Thr-Thr byproducts), it can also completely prevent the synthesis of a closely related target like Thr-Gln. asm.orgresearchgate.net The substrate specificity of LALs is determined by the architecture of their amino acid binding pockets. mdpi.com For example, the LAL BacD generally prefers smaller, neutral amino acids like alanine (B10760859) at the N-terminus and bulkier amino acids at the C-terminus. sci-hub.se This inherent preference would make it a suboptimal choice for synthesizing this compound without significant engineering.

The table below summarizes the substrate specificity of the native TabS enzyme, which underscores the challenge for this compound synthesis.

| Enzyme | N-Terminal Substrate | C-Terminal Substrate | Dipeptide Product | Yield | Reference |

| TabS | L-Glutamine | L-Threonine | Gln-Thr | ~96% | asm.orgresearchgate.net |

| TabS | L-Threonine | L-Glutamine | Thr-Gln | Not Detected | asm.orgresearchgate.net |

Table 1: Substrate Specificity of L-amino acid ligase TabS

Overcoming these specificity limitations through enzyme engineering is a central theme in modern biocatalysis. The development of a biocatalyst for this compound would likely involve creating a library of enzyme variants through techniques like directed evolution or rational design, followed by high-throughput screening to identify mutants with the desired substrate specificity and catalytic efficiency.

Conformational and Structural Analysis of H Thr Gln Oh

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the experimental investigation of peptide structure. They provide direct insights into the molecule's atomic arrangement, secondary structure, and chemical integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. mdpi.com By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the conformational landscape of H-THR-GLN-OH can be constructed.

Multidimensional NMR experiments are essential for resolving the complex spectra of peptides. mdpi.com Key experiments include:

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These experiments identify scalar-coupled protons, which helps in assigning resonances to specific amino acid residues by tracing the network of J-couplings within each residue's spin system. mdpi.comchemrxiv.org For this compound, this would involve identifying the Thr Hα-Hβ-Hγ2 and Gln Hα-Hβ-Hγ patterns.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. nih.gov An ¹H-¹⁵N HSQC spectrum provides a unique peak for each backbone amide N-H bond (except for the N-terminus and proline), as well as for the side-chain amide of Glutamine, offering a fingerprint of the peptide. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space correlations between protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. mdpi.com These NOEs provide crucial distance restraints that are used to define the peptide's folding and tertiary structure. For this compound, key NOEs would be those between the Thr and Gln residues, which define the relative orientation of the two amino acids.

The analysis of chemical shift dispersion, particularly for the amide protons, can provide initial clues about the presence of stable secondary structures. chemrxiv.org In flexible or random-coil peptides, amide proton resonances tend to cluster in a narrow range, whereas in structured peptides, they are more dispersed. For a short dipeptide like Threonyl-Glutamine, multiple conformations in solution are expected, leading to averaged NMR parameters. mdpi.com

Table 1: Typical NMR Experiments for Peptide Conformational Analysis

| NMR Experiment | Information Provided | Relevance to this compound |

| COSY/TOCSY | Identifies J-coupled protons within an amino acid residue, enabling residue-specific assignments. mdpi.com | Differentiates the spin systems of Threonine and Glutamine. |

| NOESY/ROESY | Measures through-space proximity (<5 Å) between protons, providing distance restraints for 3D structure calculation. mdpi.com | Determines the relative orientation of the Threonine and Glutamine side chains and the overall backbone conformation. |

| HSQC | Correlates protons to their directly bonded heteronuclei (¹⁵N, ¹³C), providing a fingerprint of the peptide and simplifying resonance assignment. nih.gov | Provides a distinct signal for the Gln side-chain amide (–NH₂) and the backbone amide, confirming their chemical environment. nih.gov |

| H/D Exchange | Identifies solvent-exposed amide protons. Protons involved in stable hydrogen bonds exchange more slowly with deuterium (B1214612) from the solvent (D₂O). chemrxiv.org | Assesses the stability of any intramolecular hydrogen bonds involving the backbone or the Gln and Thr side chains. |

Circular Dichroism (CD) Spectral Analysis for Secondary Structure Insights

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. youtube.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a qualitative and quantitative estimation of the percentage of different secondary structural elements like α-helices, β-sheets, turns, and random coils. youtube.comresearchgate.net

The characteristic CD spectral features for common secondary structures are:

α-Helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

β-Sheet: A negative band around 218 nm and a positive band around 195-200 nm. researchgate.net

Random Coil: A strong negative band near 195 nm. researchgate.net

Polyproline II (PPII) Helix: A weak positive band around 215-220 nm and a strong negative band near 205 nm. Peptides containing glutamine have shown a tendency to adopt PPII structures. scirp.orgresearchgate.net

For a short dipeptide like this compound, the CD spectrum is likely to be dominated by features indicative of a random coil or unordered structure, as it is too short to form stable, canonical secondary structures like α-helices or extensive β-sheets. researchgate.net However, the spectrum can reveal propensities for certain conformations, such as β-turns or PPII-like structures, which are influenced by intramolecular hydrogen bonding and solvent interactions. scirp.org By recording spectra under various conditions (e.g., different temperatures or solvents), the conformational stability and flexibility of the dipeptide can be assessed. researchgate.net

Table 2: Characteristic Far-UV Circular Dichroism Bands for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm. |

| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm. researchgate.net |

| Random Coil | Strong negative band near 195 nm. researchgate.net |

| PPII Helix | Strong negative band at ~205 nm; Weak positive band at ~215-220 nm. researchgate.net |

Mass Spectrometry for Structural Confirmation and Detection of Modifications

Mass spectrometry (MS) is a cornerstone analytical technique for confirming the primary structure and identifying modifications of peptides. nih.gov For this compound, high-resolution MS would be used to accurately determine its molecular weight, thereby confirming its elemental composition (C₉H₁₇N₃O₅). nih.gov

Tandem mass spectrometry (MS/MS) is employed for sequencing and identifying the sites of any modifications. nih.govnih.gov In this process, the protonated peptide ion ([M+H]⁺) is isolated and fragmented, typically via collision-induced dissociation (CID). The fragmentation predominantly occurs at the peptide bonds, generating a series of b- and y-ions. Analysis of the mass differences between consecutive ions in the series allows for the determination of the amino acid sequence. nih.gov

MS is particularly crucial for detecting post-translational modifications (PTMs), which can significantly alter a peptide's structure and function. thermofisher.com

Phosphorylation: The hydroxyl group of threonine is a common site for phosphorylation. This modification adds a phosphate (B84403) group (-PO₃H₂), resulting in a mass increase of +79.966 Da. thermofisher.com

Glycosylation: Sugars can be attached to the threonine residue via an O-linked glycosidic bond, leading to various mass increases depending on the specific glycan attached. thermofisher.comchomixbio.com

Deamidation: The side-chain amide of glutamine can undergo spontaneous deamidation to form glutamic acid. This chemical modification results in a mass increase of +0.984 Da and can be influenced by pH and temperature. nih.gov

Pyroglutamate Formation: An N-terminal glutamine can cyclize to form pyroglutamic acid, resulting in the loss of ammonia (B1221849) (-17.027 Da). While this compound has threonine at the N-terminus, this is a common modification for glutamine when it is at the N-terminus. nih.gov

Table 3: Common Mass Shifts for Post-Translational Modifications Relevant to this compound

| Modification | Affected Residue(s) | Mass Change (Da) | Description |

| Phosphorylation | Threonine | +79.966 | Covalent addition of a phosphate group to the hydroxyl side chain. thermofisher.com |

| Deamidation | Glutamine | +0.984 | Conversion of the side-chain amide to a carboxylic acid, forming Glutamic Acid. nih.gov |

| Glycosylation | Threonine | Variable | Attachment of a sugar moiety (e.g., N-acetylgalactosamine, GalNAc: +203.195 Da) to the side-chain hydroxyl group. chomixbio.com |

Computational Modeling and Simulation

Computational methods complement experimental data by providing a dynamic and energetic perspective on the structure of this compound at an atomic level. These techniques can explore the vast conformational space and quantify the interactions that govern the peptide's behavior.

Molecular Dynamics Simulations of this compound Conformations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing detailed information on conformational flexibility and solvent interactions. nih.gov By simulating the dipeptide in a box of explicit water molecules, its dynamic motions, conformational transitions, and the stability of specific structures can be observed over time. researchgate.net

For this compound, MD simulations can reveal:

Conformational Landscape: By running simulations for nanoseconds to microseconds, the accessible conformations of the dipeptide can be sampled. Analysis of the dihedral angles (φ, ψ) of the peptide backbone and the side-chain torsions (χ) helps to identify the most populated conformational states. scirp.org

Hydrogen Bonding: The formation and breaking of both intramolecular and intermolecular hydrogen bonds can be tracked throughout the simulation. nih.gov This is critical for understanding how the hydroxyl group of Thr and the amide group of Gln interact with each other and with surrounding water molecules, which in turn stabilizes or destabilizes certain conformations. researchgate.net

Solvent Effects: MD simulations explicitly model the role of the solvent (e.g., water) in shaping the peptide's structure. The solvent-accessible surface area (SASA) can be calculated to determine which parts of the peptide are exposed to the solvent versus buried in the core. frontiersin.org

Analyses such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are used to quantify the stability and compactness of the peptide structure during the simulation. nih.govdergipark.org.tr For a flexible dipeptide, these values are expected to fluctuate, indicating transitions between different conformational states. frontiersin.org

Quantum Chemical Calculations on Intra- and Intermolecular Interactions within Threonyl-Glutamine Motifs

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and energetics of molecular systems. researchgate.netenu.kz These methods are used to investigate the fundamental interactions that define the preferred conformations of this compound.

Key applications of quantum chemistry in this context include:

Geometry Optimization: DFT can be used to find the minimum-energy (most stable) conformations of the dipeptide in the gas phase or with implicit solvent models. researchgate.net This allows for a precise determination of bond lengths, bond angles, and dihedral angles for the most stable structures.

Interaction Energy Decomposition: Methods like Symmetry-Adapted Perturbation Theory (SAPT) or analysis based on the Fragment Molecular Orbital (FMO) method can dissect the total interaction energy between the threonine and glutamine residues (or between the peptide and a water molecule) into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion (van der Waals forces). memphis.educardiff.ac.uk This reveals the nature of the forces holding the peptide in a particular shape.

Analysis of Intramolecular Bonds: Quantum chemical calculations can characterize non-covalent interactions, such as intramolecular hydrogen bonds (e.g., between the Thr -OH and the Gln side-chain carbonyl) and carbonyl-carbonyl interactions. scirp.org The presence and strength of these interactions are critical for stabilizing specific folded or turn-like structures. scirp.orgresearchgate.net

These calculations can predict vibrational spectra (like IR and Raman), which can then be compared with experimental data for further validation of the computed structures. researchgate.net By studying small, well-defined motifs like Threonyl-Glutamine, these computational methods provide foundational insights into the forces that govern the folding of larger proteins. osaka-u.ac.jp

In Silico Analysis of Hydrogen Bonding Networks and Side-Chain Orientations

In silico analysis, employing computational methods such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, provides a powerful lens through which to examine the intricate structural and dynamic properties of peptides like this compound. These techniques allow for the detailed characterization of non-covalent interactions, particularly hydrogen bonding, and the preferred orientations of amino acid side chains, which are fundamental to the peptide's three-dimensional structure and, consequently, its biological function.

Detailed Research Findings

Theoretical studies on model systems containing threonine (Thr) and glutamine (Gln) residues have elucidated the fundamental principles governing their interactions. The side chains of these amino acids contain functional groups capable of acting as both hydrogen bond donors and acceptors. Specifically, the hydroxyl group (-OH) of threonine and the amide group (-CONH2) of glutamine can engage in complex hydrogen bonding networks.

Quantum mechanical calculations on dipeptide models reveal the intrinsic energy landscapes of amino acid side chains. For glutamine, the potential energy surfaces for the rotation of its side-chain dihedral angles (χ1 and χ2) show distinct energy minima corresponding to stable conformations. nih.gov Similarly, the conformational preferences of the threonine side chain are influenced by potential hydrogen bond interactions with its own backbone. nih.gov

A significant finding from first-principles models is the potential for "ambifunctional" hydrogen bonds between threonine and glutamine side chains. rsc.org In such an arrangement, the threonine hydroxyl group can simultaneously act as a hydrogen bond donor to the glutamine's side-chain carbonyl oxygen and a hydrogen bond acceptor from the glutamine's side-chain amide nitrogen. rsc.org This cooperative interaction is energetically favorable compared to single hydrogen bonds. rsc.org

Molecular dynamics simulations on related systems have shown that the active site residues of enzymes can undergo conformational changes to achieve precise hydrogen bond geometry with their substrates. nih.gov This highlights the dynamic nature of hydrogen bonding networks. The stability of these bonds is often assessed by analyzing their persistence and geometry (distance and angle) over the course of a simulation.

Hydrogen Bonding Networks

The hydrogen bonding network in this compound is primarily dictated by the interactions between the side chains of threonine and glutamine, as well as interactions with the peptide backbone. The threonine side chain possesses a hydroxyl group, while the glutamine side chain has a terminal amide group. These functional groups can form both intramolecular hydrogen bonds within the peptide and intermolecular hydrogen bonds with solvent molecules.

In silico models based on quantum chemistry predict the geometry of these hydrogen bonds. For interactions between a threonine-like hydroxyl group (modeled by methanol) and a glutamine-like amide group (modeled by acetamide), specific distances and angles are favored. rsc.org N–H···O hydrogen bonds, where the glutamine amide is the donor, and O–H···O hydrogen bonds, where the threonine hydroxyl is the donor, have distinct energetic profiles. rsc.org

The following table summarizes typical hydrogen bond parameters derived from computational models of interactions between threonine and glutamine analogues. These values represent energetically favorable geometries.

| Hydrogen Bond Type | Donor-Acceptor Pair | Distance (D-A) (Å) | Angle (D-H-A) (°) | Reference Model |

|---|---|---|---|---|

| N-H···O | Gln (Nδ-H) ··· Thr (Oγ) | ~2.94 - 3.06 | ~171 - 178 | Acetamide-Methanol/p-cresol |

| O-H···O | Thr (Oγ-H) ··· Gln (Oε) | ~2.85 - 2.95 | ~160 - 170 | Acetamide-Methanol/p-cresol |

Data derived from quantum mechanical calculations on model systems representing Thr and Gln side chains. rsc.orgrsc.org

Side-Chain Orientations

The spatial orientation of the threonine and glutamine side chains is described by a series of dihedral angles (chi, χ). For threonine, the primary dihedral angle is χ1, which defines the rotation around the Cα-Cβ bond. For glutamine, there are three side-chain dihedral angles: χ1, χ2, and χ3, which describe the rotations around the Cα-Cβ, Cβ-Cγ, and Cγ-Cδ bonds, respectively.

The preferred values for these dihedral angles are those that correspond to low-energy conformations, minimizing steric clashes and optimizing intramolecular interactions like hydrogen bonds. Quantum mechanical studies on dipeptide models provide a detailed view of the potential energy surfaces associated with these rotations. nih.gov

The table below presents the low-energy conformational states for the side chains of threonine and glutamine based on in silico energy calculations. These rotameric states represent the most probable orientations of the side chains.

| Residue | Dihedral Angle | Common Low-Energy Values (°) | Conformational State |

|---|---|---|---|

| Threonine | χ1 | ~60 | gauche(+) |

| ~180 | trans | ||

| ~-60 | gauche(-) | ||

| Glutamine | χ1 | ~-60, 180, 60 | g-, t, g+ |

| χ2 | ~-60, 180, 60 | g-, t, g+ | |

| χ3 | ~-90, 90, 180 | -90, +90, trans |

Data based on quantum mechanical potential energy surfaces for dipeptide models. nih.govduke.edunih.gov

The interplay between the hydrogen bonding network and the side-chain orientations defines the conformational landscape of this compound. The energetically most favorable structures will be those that simultaneously optimize these non-covalent interactions and adopt low-energy side-chain rotamers. Molecular dynamics simulations can explore this landscape, revealing the population of different conformational states and the transitions between them.

Enzymatic and Metabolic Transformations of H Thr Gln Oh

Hydrolysis and Degradation Pathways

The breakdown of the dipeptide H-THR-GLN-OH (Threonyl-Glutamine) is subject to enzymatic hydrolysis, a fundamental process in protein and peptide metabolism. This section explores the enzymes involved, the influence of environmental conditions such as pH on this process, and the kinetics that govern the degradation.

Peptidase and Protease Activity Towards Threonyl-Glutamine Linkages

Peptidases and proteases are enzymes that catalyze the cleavage of peptide bonds. The specificity of these enzymes is crucial for the controlled degradation of peptides like this compound. While a broad range of peptidases exists, certain enzymes exhibit notable activity towards threonyl-glutamine linkages.

For instance, the M20 peptidase CNDP2 has been identified as playing a role in the catabolism of threonyl dipeptides. nih.gov Studies have shown that the ablation of CNDP2 in mice leads to an accumulation of threonyl dipeptides, indicating its physiological role in their breakdown. nih.gov Additionally, some serine proteases have shown the ability to cleave peptide bonds involving threonine. nih.govjmb.or.kr For example, chymotrypsin (B1334515) has been observed to cleave between a tryptophan and a threonine residue in a protein sequence. nih.gov

Furthermore, transglutaminases are a class of enzymes that can modify glutamine residues. researchgate.netscientificlabs.ienih.gov While their primary function is often cross-linking, they can also be involved in reactions that affect the stability of glutamine-containing peptides. researchgate.netscientificlabs.ienih.gov Specifically, microbial transglutaminase (MTG) from Streptomyces mobaraensis is known to use the dispase autolysis-inducing protein (DAIP) as a physiological substrate, which contains potential glutamine sites for modification. nih.gov

The enzymatic hydrolysis of peptides can also be influenced by the surrounding amino acid sequence. Studies on MUC2 epitope peptides have shown that substitutions of amino acids flanking the core epitope can impact the peptide's stability against enzymatic degradation. pnas.org

Table 1: Examples of Enzymes with Activity Towards Threonine or Glutamine Residues

| Enzyme Class | Specific Enzyme Example | Substrate/Linkage Specificity | Source/Context |

| M20 Peptidases | CNDP2 | Threonyl dipeptides | Mammalian amino acid metabolism nih.gov |

| Serine Proteases | Chymotrypsin | Cleavage C-terminal to large hydrophobic residues (e.g., Trp), adjacent to Thr | Protein digestion nih.gov |

| Transglutaminases | Microbial Transglutaminase (MTG) | γ-carboxamide group of glutamine residues | Streptomyces mobaraensis nih.gov |

| γ-Glutamyltranspeptidases | E. coli GGT | γ-glutamyl bond | E. coli metabolism jst.go.jp |

Investigation of pH-Dependent Enzymatic Hydrolysis Mechanisms

The pH of the cellular environment plays a critical role in enzymatic activity, influencing both the enzyme's structure and the ionization state of the substrate. The hydrolysis of peptides is no exception, with enzyme efficiency often being highly pH-dependent.

For example, the glutaminase (B10826351) activity of glutamine-dependent carbamylphosphate synthetase from E. coli exhibits a complex pH profile with optima at both acidic (pH 4.2) and alkaline (pH 9.5) conditions. nih.gov This suggests that different catalytic groups within the enzyme may be involved at different pH values. nih.gov Similarly, the reactions catalyzed by E. coli γ-glutamyltranspeptidase (GGT) are highly pH-dependent, with hydrolysis favored at acidic pH and transpeptidation at alkaline pH. jst.go.jp This allows for the selective catalysis of different reactions by adjusting the pH. jst.go.jp

The stability of enzymes themselves is also pH-dependent. For instance, alkaline serine proteases from Coryneform bacterium TU-19 show stability over a broad pH range from 7.5 to 12.0. jmb.or.kr The study of pH effects on enzyme activity is crucial for understanding how and where the degradation of this compound might occur within an organism.

Analysis of Enzyme Stability and Kinetics in this compound Degradation

The stability and kinetic parameters of enzymes are fundamental to understanding the rate and efficiency of this compound degradation. Enzyme stability refers to the ability of an enzyme to maintain its catalytic activity over time and under various conditions, while kinetics involves the study of reaction rates and the factors that influence them.

The stability of proteins, and by extension enzymes, can be influenced by their dipeptide composition. researchgate.net Certain dipeptides are found more frequently in unstable proteins. researchgate.net The kinetic parameters, Michaelis constant (K_m) and catalytic constant (k_cat), quantify an enzyme's affinity for its substrate and its catalytic turnover rate, respectively. For example, lignin-degrading peroxidases exhibit double kinetics with sigmoidal activity curves, allowing for the calculation of two sets of kinetic constants for high and low-efficiency oxidation sites. nih.gov

The degradation of peptides can also be affected by product inhibition, where the products of the enzymatic reaction bind to the enzyme and reduce its activity. uni-hannover.de Understanding these kinetic factors is essential for predicting the rate of this compound breakdown in a biological system.

Biotransformation and Derivatization

Beyond simple hydrolysis, the threonine and glutamine residues of this compound can undergo various biotransformation and derivatization reactions. These modifications can significantly alter the peptide's structure, stability, and function.

Autocatalytically Generated Cross-Links Involving Threonine and Glutamine Side Chains

A remarkable form of biotransformation is the formation of intramolecular cross-links. An unprecedented type of ester bond has been discovered between the side chains of threonine and glutamine in a cell surface adhesin from the Gram-positive bacterium Clostridium perfringens. pnas.orgresearchgate.net This cross-link is formed through an autocatalytic intramolecular reaction, where an adjacent histidine residue acts as a catalyst in a mechanism similar to that of serine proteases. pnas.orgresearchgate.net

This Thr-Gln ester bond provides significant stability to the protein, increasing its resistance to thermal denaturation and proteolytic degradation. pnas.org The formation of this bond is highly specific to threonine, as substitution with serine prevents the reaction. pnas.org This autocatalytic process represents a sophisticated mechanism for enhancing protein stability in the absence of external enzymatic machinery. iucr.orgnih.gov

Table 2: Key Features of Autocatalytic Thr-Gln Ester Bond Formation

| Feature | Description | Reference |

| Reaction Type | Intramolecular ester bond formation | pnas.orgresearchgate.net |

| Participating Residues | Threonine (nucleophile) and Glutamine (electrophile) | pnas.org |

| Catalytic Mechanism | Serine protease-like, involving a catalytic His residue | pnas.orgresearchgate.net |

| Resulting Bond | Stable ester cross-link | pnas.orgiucr.org |

| Functional Consequence | Increased protein stability (thermal and proteolytic) | pnas.org |

| Organism | Clostridium perfringens (in surface adhesin Cpe0147) | pnas.orgiucr.org |

Post-Translational Modifications and Their Impact on Threonyl-Glutamine Residues

Post-translational modifications (PTMs) are covalent modifications of proteins after their synthesis, and they play a crucial role in regulating protein function. cellsignal.combitesizebio.com Both threonine and glutamine residues are susceptible to a variety of PTMs.

Threonine residues can undergo phosphorylation, O-linked glycosylation, acetylation, and methylation. cellsignal.combitesizebio.comabcam.com Phosphorylation of threonine, in particular, is a widespread regulatory mechanism involved in numerous cellular processes, including cell signaling and metabolism. abcam.comfrontiersin.org For example, the global nitrogen response regulator GlnR in S. coelicolor is regulated by phosphorylation of its serine/threonine residues. frontiersin.org

Glutamine residues can be subject to methylation and deamidation. cellsignal.comnih.gov Deamidation, the conversion of a glutamine residue to a glutamic acid residue, can occur spontaneously or be enzyme-catalyzed and can alter a protein's charge and structure. nih.gov Transglutaminases can also mediate the cross-linking of glutamine residues to lysine (B10760008) residues, forming stable isopeptide bonds. mdpi.comnih.gov

These PTMs can significantly impact the properties of a peptide containing threonine and glutamine, affecting its stability, conformation, and interactions with other molecules. frontiersin.org

Table 3: Common Post-Translational Modifications of Threonine and Glutamine

| Amino Acid | Modification | Potential Impact |

| Threonine (Thr) | Phosphorylation | Regulation of protein activity, cell signaling abcam.comfrontiersin.org |

| O-linked Glycosylation | Protein folding, cell signaling abcam.comwou.edu | |

| Acetylation | Regulation of protein function cellsignal.com | |

| Methylation | Regulation of protein function cellsignal.com | |

| Glutamine (Gln) | Deamidation | Alteration of protein charge and structure nih.gov |

| Methylation | Regulation of enzyme activity abcam.com | |

| Transamidation (by Transglutaminase) | Formation of isopeptide cross-links, altering protein structure and stability mdpi.comnih.gov |

Mechanistic Investigations of H Thr Gln Oh in Biological Contexts

Role as a Constituent of Bioactive Peptides and Proteins

The Thr-Gln sequence is not merely a passive component of polypeptide chains; it actively contributes to the function and stability of the molecules it is part of. Its presence in specific bioactive peptides and its role in protein architecture underscore its importance.

H-THR-GLN-OH as a Core Motif in Phytosulfokine Analogues (e.g., PSK-α)

This compound forms the C-terminal end of Phytosulfokine-α (PSK-α), a sulfated pentapeptide plant growth factor. nih.govresearchgate.netfrontiersin.orgnih.gov PSK-α was first identified in the conditioned medium of asparagus mesophyll cells and has since been found to be ubiquitous in higher plants, where it promotes cell proliferation and growth at nanomolar concentrations. frontiersin.orgoup.com The structure of PSK-α is H-Tyr(SO₃H)-Ile-Tyr(SO₃H)-Thr-Gln-OH. nih.govnih.gov The discovery of this peptide hormone highlighted the role of small, sulfated peptides in intercellular signaling in plants. nih.gov The biological activity of PSK-α is dependent on the sulfation of its tyrosine residues and the integrity of its peptide sequence. oup.com

Several analogues of PSK have been identified, showcasing variations in the core sequence. A notable comparison is between PSK-α and PSK-β, a tetrapeptide that lacks the C-terminal glutamine residue (H-Tyr(SO₃H)-Ile-Tyr(SO₃H)-Thr-OH). frontiersin.org This structural difference has significant functional consequences.

| Phytosulfokine Analogue | Sequence | Key Structural Difference from PSK-α |

| PSK-α | H-Tyr(SO₃H)-Ile-Tyr(SO₃H)-Thr-Gln-OH | - |

| PSK-β | H-Tyr(SO₃H)-Ile-Tyr(SO₃H)-Thr-OH | Lacks the C-terminal Glutamine (Gln) residue. frontiersin.org |

| PSK-γ | H-Tyr(SO₃H)-Val-Tyr(SO₃H)-Thr-Gln-OH | Isoleucine (Ile) is replaced by Valine (Val). frontiersin.org |

| PSK-δ | H-Tyr(SO₃H)-Ile-Tyr(SO₃H)-Thr-Asn-OH | Glutamine (Gln) is replaced by Asparagine (Asn). frontiersin.org |

Mechanistic Influence of Threonyl-Glutamine Sequence on Overall Peptide Activity

The presence of the C-terminal glutamine in PSK-α, which constitutes the this compound motif, is crucial for its full biological activity. Studies have shown that PSK-α exhibits approximately 10 times higher mitogenic activity than PSK-β, which is identical except for the absence of the glutamine residue. frontiersin.org This strongly suggests that the Gln residue, and by extension the Thr-Gln sequence, is critical for receptor binding or the subsequent signaling cascade that leads to cell proliferation. frontiersin.orgnih.gov

Beyond plant hormones, the Thr-Gln sequence can form a unique and stabilizing covalent bond. In a bacterial cell surface adhesin, an autocatalytically generated ester bond forms between the side chains of a threonine and a glutamine residue. pnas.org This intramolecular Thr-Gln cross-link provides immense proteolytic stability to the protein, locking its immunoglobulin-like domains into a rigid structure. Mutant proteins where this bond is prevented (by substituting either the threonine or glutamine) are rapidly digested, whereas the wild-type protein remains intact. pnas.org The formation of this bond is highly specific to the Thr-Gln pair, as substituting threonine with serine prevents the reaction. pnas.org This demonstrates a direct and powerful mechanistic contribution of the Thr-Gln sequence to peptide stability and function.

Contribution to Protein Structure and Stability in Biological Systems

The individual amino acids, threonine and glutamine, possess properties that are fundamental to protein architecture. Both are polar, uncharged residues capable of forming hydrogen bonds, a key interaction for stabilizing secondary and tertiary protein structures. nih.govcreative-biolabs.com

Threonine and glutamine are often found in flexible linker regions of proteins, where their polarity helps maintain stability in aqueous environments by forming hydrogen bonds with water. nih.gov Their presence in these linkers allows for the proper mobility and orientation of functional protein domains. nih.gov

Fundamental Biochemical Pathways

The synthesis of the Thr-Gln peptide bond is a central process in biology, governed by the machinery of protein translation. The fidelity of this process relies on the precise action of enzymes that prepare the amino acid building blocks.

Implications for Protein Biosynthesis and Translational Fidelity in Cell-Free Systems

Protein biosynthesis is the ribosomal process of translating the genetic code from mRNA into a polypeptide chain. The synthesis of a Thr-Gln sequence occurs during the elongation phase of translation. The accuracy of this process, known as translational fidelity, is critical for producing functional proteins. diva-portal.orgaging-us.com

The fidelity of incorporating the Thr-Gln sequence depends on several factors:

Aminoacyl-tRNA Synthetase Accuracy : As discussed, the high fidelity of ThrRS and GlnRS is the first checkpoint, ensuring the ribosome is supplied with correctly charged tRNAs. nih.govresearchgate.net

Ribosomal Decoding : The ribosome itself checks the codon-anticodon pairing between the mRNA and the incoming aminoacyl-tRNA. An incorrect match leads to the rejection of the tRNA, a process called kinetic proofreading. diva-portal.org

Substrate Availability : The concentration of the correct (cognate) aminoacyl-tRNA can influence accuracy. In cell-free systems, limiting concentrations of a specific aminoacyl-tRNA, such as Gln-tRNA(Gln), can increase the rate of misincorporation of other, more abundant near-cognate tRNAs at that codon. nih.gov Therefore, the steady and balanced supply of both Thr-tRNA(Thr) and Gln-tRNA(Gln) by their synthetases is crucial for maintaining fidelity. nih.gov

Studies in eukaryotic cell-free systems have shown that the rate of elongation is not directly linked to accuracy, but rather the kinetics of substrate availability play a key role. nih.gov Thus, the proper functioning of the entire biochemical pathway, from amino acid activation by synthetases to ribosomal decoding, is essential for the high-fidelity synthesis of proteins containing the this compound motif. oup.com

Mechanistic Studies of Glutamine Availability and its Impact on Cellular Protein Synthesis Signaling (e.g., GCN2/eIF2α/ATF4) in Model Organisms

The dipeptide this compound, or Threonyl-Glutamine, serves as a biological source of the amino acids L-threonine and L-glutamine. nih.gov Glutamine, in particular, is a crucial nutrient for highly proliferative cells and its availability is tightly linked to the regulation of protein synthesis and cellular stress responses. nih.gov A primary mechanism for sensing amino acid deficiency is the General Control Nonderepressible 2 (GCN2) signaling pathway. jci.orgresearchgate.net

Under conditions of amino acid starvation, including glutamine deprivation, uncharged transfer RNAs (tRNAs) accumulate and activate the GCN2 kinase. jci.orgplos.org Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). jci.orgresearchgate.net This phosphorylation event leads to a global reduction in protein synthesis to conserve resources, but it also paradoxically promotes the specific translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). jci.orgembopress.org ATF4, in turn, is a transcription factor that upregulates genes involved in amino acid synthesis and transport, as well as stress response pathways, to restore cellular homeostasis. jci.orgresearchgate.net

Studies in various model organisms and cell lines have demonstrated that glutamine availability directly modulates this pathway. When glutamine levels are low, the GCN2 pathway is activated, leading to increased phosphorylation of eIF2α and elevated expression of ATF4. jci.orgembopress.org Conversely, providing an ample supply of glutamine can suppress this stress response. For instance, in HT1080 fibrosarcoma cells, eIF2α phosphorylation induced by glucose deprivation was potently suppressed by the addition of excess glutamine, indicating that the stress signal was mediated by amino acid deficiency. embopress.org In mouse embryonic fibroblasts (MEFs), glutamine deprivation led to enhanced eIF2α phosphorylation and upregulation of ATF4, a response that was absent in GCN2-deficient cells. embopress.org

The provision of this compound, as a stable source of glutamine, is mechanistically linked to the amelioration of this stress signaling cascade. nih.gov By replenishing intracellular glutamine pools, the dipeptide prevents the accumulation of uncharged tRNA, thereby keeping GCN2 in its inactive state and preventing the downstream phosphorylation of eIF2α and translation of ATF4. Research in septic rats has shown that enhanced glutamine availability can stimulate protein synthesis in skeletal muscle, counteracting catabolic states. researchgate.net This effect is consistent with the suppression of the GCN2 pathway, which would otherwise inhibit general protein translation.

| Condition | Model System | GCN2 Activation / Phosphorylation | eIF2α Phosphorylation | ATF4 Expression | Effect on Protein Synthesis | Reference |

|---|---|---|---|---|---|---|

| Glutamine Deprivation | GCN2+/+ MEFs | Increased | Increased | Increased | Global synthesis inhibited | embopress.org |

| Glutamine Deprivation | GCN2-/- MEFs | N/A (Absent) | No increase | No increase | Not inhibited by this pathway | embopress.org |

| Glucose Deprivation (leads to Gln deficiency) | HT1080 Cells | Increased | Increased | Not specified | Global synthesis inhibited | embopress.org |

| Glucose Deprivation + Excess Glutamine | HT1080 Cells | Suppressed | Suppressed | Not specified | Inhibition is reversed | embopress.org |

| Enhanced Glutamine Availability (in sepsis) | Rat Skeletal Muscle (EDL) | Not directly measured, but implied suppression | Not directly measured, but implied suppression | Not directly measured, but implied suppression | Increased | researchgate.net |

Interactions with Biological Macromolecules and Assemblies

In vitro Studies of this compound Binding to Receptor Systems

The interaction of peptides with biological macromolecules, particularly protein receptors, is fundamental to cellular signaling. bachem.comrsc.org These interactions are highly specific, relying on a combination of non-covalent forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces, which are dictated by the peptide's amino acid sequence and conformation. rsc.org While direct in vitro binding studies specifically characterizing the interaction of the dipeptide this compound with a dedicated receptor are not extensively documented in the literature, the roles of its constituent amino acids, threonine and glutamine, in molecular recognition are well-established in other peptide-receptor systems.

The side chains of both threonine (containing a hydroxyl group) and glutamine (containing an amide group) are capable of forming specific hydrogen bonds, which are critical for stabilizing peptide-receptor complexes. bachem.com For example, extensive mutational analysis of the interaction between the bovine papillomavirus E5 protein and the platelet-derived growth factor β receptor (PDGFβR) identified a critical hydrogen bond between the glutamine at position 17 (Gln17) of the E5 protein and a threonine residue (Thr513) within the transmembrane domain of the receptor. nih.gov This specific interaction is essential for the activation of the receptor and its subsequent cellular signaling. nih.gov

Synthetic receptor systems also highlight the binding potential of these residues. Artificial receptors have been designed to selectively bind peptides, with recognition often relying on key interactions with specific side chains. rsc.org The ability of threonine and glutamine residues to participate in hydrogen bonding networks makes them important targets for the rational design of such synthetic receptors. While many studies focus on larger peptides, the principles of molecular recognition apply. The terminal amino and carboxyl groups of the this compound dipeptide, combined with its polar side chains, provide multiple points for potential interaction with a receptor's binding pocket.

| Peptide/Protein | Receptor/Binding Partner | Key Interacting Residues | Nature of Interaction | Significance | Reference |

|---|---|---|---|---|---|

| BPV E5 Protein | PDGFβ Receptor (transmembrane domain) | Gln17 (E5) and Thr513 (PDGFβR) | Hydrogen Bonding | Essential for receptor activation and cell transformation. | nih.gov |

| pTM36-4 (E5-related protein) | PDGFβ Receptor (transmembrane domain) | Thr21 (pTM36-4) and Thr513 (PDGFβR) | Postulated Hydrogen Bonding (analogous to E5) | Required for the protein's transforming activity. | nih.gov |

| Endomorphin-1 | μ-Opioid Receptor (MOR) | H-Tyr-Pro-Trp-Phe-NH₂ | Aromatic group binding | Presence of Proline induces a turn structure allowing aromatic groups to bind the receptor. | mdpi.com |

| Glutamate | G-coupled Protein Receptor | Glutamate | H-bonding and van der Waals contacts | Triggers conformational changes and signaling. | rsc.org |

Contribution to Biomaterial Formation and Mineralization Processes in Synthetic Systems

Biomineralization is the process by which living organisms produce minerals, often to form hard tissues like bone and teeth. nih.govresearchgate.net This process is exquisitely controlled by an organic matrix, composed largely of proteins and peptides, which dictates the nucleation, growth, and orientation of mineral crystals such as hydroxyapatite (B223615) (HA). researchgate.netnih.gov In synthetic systems designed to mimic natural biomineralization, amino acids and peptides are frequently used to control the formation of biomaterials. nih.govnih.gov

The dipeptide this compound possesses functional groups that can actively participate in mineralization processes. The threonine residue provides a hydroxyl (-OH) group, while the glutamine residue offers an amide (-CONH₂) group, in addition to the terminal amino (-NH₂) and carboxyl (-COOH) groups of the dipeptide backbone. nih.gov These polar and charged groups can interact with ions in solution, such as calcium (Ca²⁺) and phosphate (B84403) (PO₄³⁻), which are the building blocks of hydroxyapatite. nih.gov

Studies on synthetic HA precipitation have shown that various amino acids influence the mineralization outcome. nih.gov Polar and charged amino acids are particularly effective. They can act in two primary ways:

In solution: Dissolved amino acids can chelate Ca²⁺ ions and bind to the surfaces of newly formed mineral nuclei, inhibiting or modifying further crystal growth. nih.gov

On a surface: When immobilized on a substrate, amino acids can act as nucleation sites by attracting Ca²⁺ and PO₄³⁻ ions, thereby increasing the local supersaturation and promoting controlled mineral deposition. nih.gov

While specific studies focusing exclusively on the this compound dipeptide are limited, research on its constituent amino acids is informative. Both threonine and glutamine have been included in in vitro studies of HA formation. For example, a 2002 study by Matsumoto et al. used a solution containing threonine, glutamine, and other amino acids to investigate HA formation. nih.gov The presence of these amino acids in the organic matrix of bone, particularly in non-collagenous proteins, underscores their recognized role in controlling mineralization. nih.gov The functional groups within this compound could therefore contribute to the templating and stabilization of mineral phases in the development of novel synthetic biomaterials.

| Year | Amino Acids Used | Mineral System | Key Parameters (pH, Temp) | General Finding/Role of Amino Acids | Reference |

|---|---|---|---|---|---|

| 2001 | Gln, Cys, Gly | Calcium Phosphate / HA | pH 7.4 (fixed), 37°C | Amino acids in solution can interact with mineral ions and affect precipitation. | nih.gov |

| 2002 | Thr, Gln, and 10 other amino acids | Calcium Phosphate / HA | pH 7.4, 60°C | A complex mixture of amino acids mimicking protein composition influences HA formation. | nih.gov |

| 2007 | Gly, Ala, Ser, Lys, Asn, etc. (Thr not specified) | Calcium Nitrate / Orthophosphoric acid | pH 9, 80°C | Amino acids influence the morphology and phase of the resulting calcium phosphate crystals. | nih.gov |

| General Principle | Polar/Charged AAs (includes Thr, Gln) | Hydroxyapatite (HA) | Varies | Bound AAs promote nucleation by increasing local supersaturation; dissolved AAs can inhibit growth by ion chelation. | nih.gov |

Analytical and Methodological Advancements in H Thr Gln Oh Research

Development of Analytical Assays for H-THR-GLN-OH Quantification and Purity Assessment

The accurate quantification and purity assessment of this compound are fundamental for research and quality control. A suite of analytical techniques, primarily centered around chromatography and mass spectrometry, is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant methods for assessing peptide purity. These techniques separate the target peptide from impurities based on physicochemical properties, most commonly hydrophobicity, using a reversed-phase column. For a tripeptide like this compound, a typical analysis would involve a C18 column and a gradient elution system with solvents such as acetonitrile (B52724) and water, often containing trifluoroacetic acid (TFA) to improve peak shape. rsc.org The purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks detected at a specific UV wavelength, typically 214 nm. researchgate.net

For absolute quantification and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. researchgate.net LC-MS couples the separation power of HPLC with the mass detection capability of a mass spectrometer, providing information on the molecular weight of the peptide and its fragments. This confirms the identity of this compound and allows for its quantification even in complex mixtures. nih.gov Derivatization techniques, such as using urea (B33335), can be employed to enhance the separation and detection of peptides and their constituent amino acids in LC-MS analysis. nih.gov

Amino Acid Analysis (AAA) is another critical technique used to determine the net peptide content. genscript.com This method involves hydrolyzing the peptide into its individual amino acids, which are then quantified. genscript.com For this compound, this process would yield Threonine and Glutamic acid, as Glutamine is deaminated to Glutamic acid during acid hydrolysis. genscript.com By comparing the measured amino acid ratios to the theoretical values, the identity and concentration of the peptide can be verified. genscript.com

Below is a summary of common analytical techniques applicable to this compound.

| Technique | Principle | Application for this compound | Key Findings/Considerations |

| Reversed-Phase HPLC/UHPLC | Separation based on hydrophobicity. | Purity assessment, separation from synthetic impurities. | A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard method. Purity is typically assessed by UV detection at 214 nm. rsc.orgresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Absolute identification, molecular weight confirmation, and quantification in complex matrices. | Confirms the expected molecular mass of this compound (247.25 g/mol ). Can detect impurities and degradation products. nih.goveuropa.eu |

| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into constituent amino acids, followed by their quantification. | Determination of peptide concentration and verification of amino acid composition. | Hydrolysis will convert Glutamine (Gln) to Glutamic acid (Glu). The analysis should yield a 1:1 ratio of Threonine to Glutamic acid. genscript.com |

| Karl Fischer Titration | Electrochemical titration to react with water. | Quantification of water content in a lyophilized peptide sample. | Important for determining net peptide weight, as lyophilized peptides can contain significant amounts of water. genscript.com |

High-Throughput Screening Approaches for this compound-containing Peptides

High-throughput screening (HTS) methodologies enable the rapid evaluation of large libraries of peptides to identify sequences with desired biological activities. While HTS is not typically applied to a single compound like this compound, it is essential for discovering its potential functions by screening libraries that include this tripeptide sequence. These screens are often designed to measure binding affinity to a specific target protein or to assess a functional cellular response. nih.govgoogle.com

One common HTS method is the competitive binding assay. drugtargetreview.com In this setup, a library of peptides, potentially including this compound, competes with a known, labeled ligand for binding to a target receptor. A change in a measurable signal, such as fluorescence, indicates that a peptide from the library has displaced the labeled ligand, signifying a binding interaction. drugtargetreview.com This approach is fast, cost-effective, and easily adaptable for screening large numbers of compounds. drugtargetreview.com

Phage display is another powerful HTS technology used to identify peptide ligands for a target molecule. researchgate.net Libraries of peptides are genetically fused to the coat proteins of bacteriophages. The phages that display peptides with affinity for the target are selected and amplified, allowing for the rapid identification of high-affinity binders from a vast sequence space. researchgate.net

The table below outlines HTS approaches that could be used for screening peptide libraries containing this compound.

| HTS Method | Principle | Application for this compound-containing Libraries | Advantages |

| Competitive Binding Assay | Peptides compete with a labeled probe for binding to a target. A signal change indicates displacement of the probe. | Screening for peptides that bind to a specific receptor, enzyme, or protein target. | Simple, rapid, and cost-effective. Amenable to automation for screening large libraries. drugtargetreview.com |

| Phage Display | Peptides are expressed on the surface of phages. Affinity-based selection isolates phages displaying peptides that bind the target. | Identification of high-affinity binding peptides for a wide range of targets from immense libraries. | Allows for the screening of billions of different peptide sequences simultaneously. researchgate.net |

| Cell-Based Functional Assays | Cells engineered to report on a specific signaling pathway are treated with peptide libraries. | Screening for peptides that modulate a specific cellular function (e.g., receptor activation, enzyme inhibition). | Provides direct information on the biological activity of the peptides in a cellular context. researchgate.net |

| Peptide Microarrays | Peptides are immobilized on a solid surface and screened for interactions with a labeled target molecule. | High-throughput analysis of binding events for thousands of different peptides in parallel. | Miniaturized format allows for screening with small sample volumes. |

Integration of Computational and Experimental Methodologies for Comprehensive Analysis

The integration of computational and experimental methods provides a powerful synergy for peptide research, accelerating the discovery and characterization process. cecam.orgnih.gov This integrated approach allows for the rational design of peptides and provides deeper insights into their structure-function relationships. mdpi.com

Computational modeling plays a crucial role in the initial stages of peptide analysis. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can predict how a peptide like this compound might fold and interact with a biological target. mdpi.com For instance, computational models can be used to study the hydrogen bonding patterns involving the hydroxyl group of Threonine and the amide group of Glutamine, which are critical for defining the peptide's conformational preferences and interaction capabilities. rsc.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of new peptide analogs based on their physicochemical properties. mdpi.com

The following table summarizes the interplay between computational and experimental methods in peptide research.

| Computational Method | Prediction | Experimental Validation Method | Combined Outcome |

| Molecular Docking | Predicts the preferred binding orientation and affinity of a peptide to a target protein's active site. mdpi.com | X-ray Crystallography, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). | Validated binding mode and affinity measurement for the peptide-target complex. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the conformational dynamics and stability of the peptide in solution or when bound to a target. mdpi.com | Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR) Spectroscopy, FTIR. oup.com | Detailed understanding of the peptide's structural flexibility and conformational landscape. oup.com |

| Homology Modeling | Predicts the 3D structure of a peptide based on the known structure of a similar peptide sequence. mdpi.com | CD Spectroscopy, X-ray Crystallography. | A reliable structural model of the peptide, which can be used for further computational studies. mdpi.com |

| QSAR Modeling | Develops a statistical model correlating chemical structure with biological activity to predict the potency of new analogs. mdpi.com | In vitro functional assays (e.g., enzyme activity, cell-based assays). | Rational design of more potent peptide analogs with predictable activity. mdpi.com |

Advanced Research Applications and Future Directions for H Thr Gln Oh

H-THR-GLN-OH as a Building Block in Complex Peptide Architectures and Foldamers

The precise arrangement of amino acids in a peptide sequence dictates its three-dimensional structure and, consequently, its function. The inclusion of the this compound motif can significantly influence the conformational properties of synthetic peptides, making it a useful building block in the construction of complex peptide architectures and foldamers—unnatural oligomers that adopt well-defined secondary structures. longdom.orgnih.gov

The threonine residue, with its β-branched side chain, imposes conformational constraints on the peptide backbone, which can be exploited to induce specific folding patterns. mpg.de Furthermore, peptides containing contiguous sequences of amino acids like glutamine and threonine can be challenging to synthesize due to the propensity of the growing peptide chain to aggregate. sigmaaldrich.com This aggregation is often a result of the formation of intermolecular hydrogen bonds, leading to insoluble secondary structures. sigmaaldrich.com To overcome these synthetic challenges, specialized chemical strategies have been developed. One such strategy is the use of pseudoproline dipeptides, which are derivatives of serine or threonine. sigmaaldrich.com These dipeptides temporarily introduce a proline-like kink in the peptide backbone, disrupting the formation of aggregates and improving the efficiency of solid-phase peptide synthesis (SPPS). sigmaaldrich.com

Foldamers are designed to mimic the structural and functional properties of natural biopolymers like proteins. nih.gov The incorporation of building blocks like this compound can be instrumental in creating novel foldamer scaffolds with unique folding propensities. For instance, α/β-peptide foldamers, which are composed of both α- and β-amino acids, can form stable helical structures. nih.gov The specific sequence and arrangement of these residues guide the folding process. The hydroxyl group of threonine and the amide group of glutamine can participate in intramolecular hydrogen bonding, stabilizing helical or turn structures within the foldamer. mpg.de The design of such molecules is a key area of research, with potential applications in creating synthetic receptors and catalysts. nih.govwindows.net

| Feature of this compound | Implication in Peptide Architecture | Relevant Research Area |

| Threonine β-branched side chain | Induces conformational restriction; can favor specific secondary structures. | Foldamer design, synthesis of structured peptides. |

| Threonine hydroxyl group | Participates in hydrogen bonding to stabilize folded structures. | Design of helical peptides and turn motifs. |

| Glutamine amide side chain | Acts as a hydrogen bond donor and acceptor, contributing to structural stability. | Peptide self-assembly, biomaterial design. |

| Potential for aggregation | Presents challenges in SPPS of peptides containing this motif. | Development of advanced peptide synthesis methodologies (e.g., pseudoproline dipeptides). sigmaaldrich.com |

Rational Design and Synthesis of Threonyl-Glutamine Containing Peptidomimetics and Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation and better bioavailability. longdom.orgfrontiersin.orgnih.gov The rational design of peptidomimetics and analogues based on the this compound sequence is an active area of research aimed at developing new therapeutic agents and research tools. nih.govtandfonline.com

Structure-activity relationship (SAR) studies are crucial in this process. By systematically modifying the structure of a parent peptide containing the Thr-Gln motif and evaluating the biological activity of the resulting analogues, researchers can identify the key residues and functional groups responsible for its function. nih.govtandfonline.comtandfonline.com For example, in the plant peptide hormone phytosulfokine-alpha (PSK-α), which has the sequence H-Tyr(SO3H)-Ile-Tyr(SO3H)-Thr-Gln-OH, the synthesis and analysis of various analogues have been performed to understand its mechanism of action. nih.govrsc.org Such studies can involve the substitution of threonine or glutamine with other amino acids (e.g., alanine) or with their D-isomers to probe the importance of side-chain functionality and stereochemistry for biological activity. tandfonline.com